molecular formula C13H16N2O2S2 B13740906 [2-(4-acetamidophenyl)-2-oxoethyl] N-ethylcarbamodithioate

[2-(4-acetamidophenyl)-2-oxoethyl] N-ethylcarbamodithioate

Katalognummer: B13740906
Molekulargewicht: 296.4 g/mol
InChI-Schlüssel: XYCXRCZOADBEQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-(4-acetamidophenyl)-2-oxoethyl] N-ethylcarbamodithioate is an organic compound with a complex structure that includes an acetamidophenyl group, an oxoethyl group, and an N-ethylcarbamodithioate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-acetamidophenyl)-2-oxoethyl] N-ethylcarbamodithioate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Acetamidophenyl Intermediate: This step involves the acetylation of 4-aminophenol to form 4-acetamidophenol.

    Introduction of the Oxoethyl Group: The next step involves the reaction of 4-acetamidophenol with an oxoethylating agent, such as ethyl oxalyl chloride, to introduce the oxoethyl group.

    Formation of the N-ethylcarbamodithioate Group: Finally, the compound is reacted with N-ethylcarbamodithioic acid or its derivatives to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

[2-(4-acetamidophenyl)-2-oxoethyl] N-ethylcarbamodithioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamodithioate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

[2-(4-acetamidophenyl)-2-oxoethyl] N-ethylcarbamodithioate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of [2-(4-acetamidophenyl)-2-oxoethyl] N-ethylcarbamodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • [2-(4-acetamidophenyl)-2-oxoethyl] N-methylcarbamodithioate
  • [2-(4-acetamidophenyl)-2-oxoethyl] N-propylcarbamodithioate
  • [2-(4-acetamidophenyl)-2-oxoethyl] N-butylcarbamodithioate

Uniqueness

What sets [2-(4-acetamidophenyl)-2-oxoethyl] N-ethylcarbamodithioate apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for certain applications where other compounds may not be as effective.

Eigenschaften

Molekularformel

C13H16N2O2S2

Molekulargewicht

296.4 g/mol

IUPAC-Name

[2-(4-acetamidophenyl)-2-oxoethyl] N-ethylcarbamodithioate

InChI

InChI=1S/C13H16N2O2S2/c1-3-14-13(18)19-8-12(17)10-4-6-11(7-5-10)15-9(2)16/h4-7H,3,8H2,1-2H3,(H,14,18)(H,15,16)

InChI-Schlüssel

XYCXRCZOADBEQC-UHFFFAOYSA-N

Kanonische SMILES

CCNC(=S)SCC(=O)C1=CC=C(C=C1)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.